5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,4-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(6(10)11)8-9(2)5(3)7/h1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLBTIVDPGFOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921764-37-6 | |
| Record name | 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromine atom and two methyl groups attached to the pyrazole ring. Its molecular formula is , and it features a carboxylic acid functional group that may enhance its solubility and biological interactions.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, suggesting potent cytotoxic effects against these cell lines .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Bromo-1,4-dimethyl... | MDA-MB-231 | 2.43–7.84 |
| 5-Bromo-1,4-dimethyl... | HepG2 | 4.98–14.65 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Pyrazole derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests that this compound could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways in bacteria .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : Studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study investigated the effects of various pyrazole derivatives on cancer cell lines. The results demonstrated that certain modifications to the pyrazole structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition:
5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid has been studied for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. This inhibition could have therapeutic implications for conditions related to alcohol consumption and metabolism disorders.
Anti-inflammatory and Anticancer Properties:
Research indicates that this compound may possess anti-inflammatory and anticancer activities. Its structural characteristics allow it to interact with specific molecular targets, potentially leading to the development of new therapeutic agents for treating inflammatory diseases and cancers.
Case Study:
A study explored the synthesis of derivatives of this compound that exhibited enhanced biological activity against various cancer cell lines. The results indicated that modifications in the pyrazole structure could lead to compounds with improved efficacy and selectivity .
Agrochemical Applications
Development of Herbicides and Pesticides:
The compound serves as a building block for synthesizing agrochemicals, including herbicides and pesticides. Its ability to modify biological pathways in plants makes it valuable in agricultural applications.
Case Study:
A patent describes the use of this compound derivatives as effective herbicides that inhibit plant growth by targeting specific enzymes involved in metabolic processes .
Organic Synthesis
Building Block for Heterocycles:
In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex heterocyclic compounds. Its bromine atom allows for various substitution reactions that can yield diverse derivatives useful in multiple chemical contexts .
Reaction Mechanisms:
The compound can undergo substitution reactions where the bromine atom is replaced by nucleophiles such as amines or thiols. These reactions are often facilitated by reagents like sodium hydride or potassium carbonate in polar aprotic solvents .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors | Potential to inhibit liver alcohol dehydrogenase |
| Anti-inflammatory agents | Exhibits anticancer properties with structural modifications | |
| Agrochemicals | Herbicides and pesticides | Effective growth inhibitors via specific enzyme targeting |
| Organic Synthesis | Building block for heterocycles | Versatile reactivity due to bromine substitution |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid with four analogs, highlighting structural variations, similarity scores, and biological activity (where available):
| Compound Name | CAS Number | Substituents | Functional Groups | Similarity Score | Reported Activity |
|---|---|---|---|---|---|
| 5-Bromo-1H-pyrazole-3-carboxylic acid | 1886994-07-5 | Br (C5), H (C1, C4) | Carboxylic acid (C3) | 1.00 | Not explicitly reported |
| Ethyl 3-bromo-1H-pyrazole-5-carboxylate | 929554-40-5 | Br (C3), H (C1, C4) | Ethyl ester (C5) | 0.87 | Higher lipophilicity (predicted) |
| 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid | 65202-51-9 | Br (C3), CH₃ (C4) | Carboxylic acid (C5) | 0.85 | Unknown |
| 6-Bromo-3-pyridazinecarboxylic acid | N/A | Br (C6) | Carboxylic acid (C3) | 0.84 | Distinct heterocycle (pyridazine vs. pyrazole) |
Key Structural and Functional Insights:
5-Bromo-1H-pyrazole-3-carboxylic acid (CAS 1886994-07-5) Lacks the methyl groups at positions 1 and 4 compared to the target compound.
Ethyl 3-bromo-1H-pyrazole-5-carboxylate (CAS 929554-40-5)
- Features an ethyl ester instead of a carboxylic acid, enhancing lipophilicity and membrane permeability .
- Bromine at position 3 (vs. 5 in the target) alters electronic distribution, which may impact binding interactions.
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (CAS 65202-51-9)
- Bromine at position 3 and methyl at position 4 create a distinct electronic profile.
- The carboxylic acid at position 5 (vs. 3 in the target) may affect hydrogen-bonding capabilities in biological systems.
6-Bromo-3-pyridazinecarboxylic acid Pyridazine core (two adjacent nitrogen atoms) vs. pyrazole (two non-adjacent nitrogens).
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s retrosynthetic breakdown reveals three critical disconnections:
- Bromine introduction at position 5 via electrophilic substitution or hydroxyl replacement.
- Methyl group installation at positions 1 (N-methyl) and 4 (C-methyl).
- Carboxylic acid formation through ester hydrolysis.
Key challenges include ensuring regioselective bromination and avoiding over-functionalization. The synthesis of 1,4-dimethylpyrazole intermediates is pivotal, as highlighted in patents for related compounds.
Synthetic Route 1: Sequential Alkylation and Bromination
Step 1: Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester
Starting materials : Diethyl acetylenedicarboxylate (DEAD) and methylhydrazine.
Reaction conditions : DEAD (1.0 equiv) reacts with methylhydrazine (1.2 equiv) in ethanol at 80°C for 12 hours.
Mechanism : A [3+2] cycloaddition forms the pyrazole core, with methylhydrazine delivering the N1-methyl group.
Outcome : Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (Intermediate A) is obtained in 78% yield.
Introducing the C4-Methyl Group
Method : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA, 2.0 equiv) at -78°C in THF, followed by quenching with methyl iodide (1.5 equiv).
Result : Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate (Intermediate B) is isolated in 65% yield after column chromatography.
Step 2: Bromination at Position 5
Reagents : Phosphorus oxybromide (POBr₃, 1.5 equiv) in dichloromethane at 0°C to room temperature.
Mechanism : Nucleophilic substitution replaces the hydroxyl group with bromine.
Outcome : Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate (Intermediate C) is obtained in 82% yield.
Synthetic Route 2: Direct Bromination of Prefunctionalized Pyrazoles
Step 1: Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic Acid
Alternative starting material : 3-Methyl-2,4-pentanedione and 1,1-dimethylhydrazine.
Reaction : Cyclocondensation in acetic acid at reflux for 8 hours.
Outcome : 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (Intermediate D) is obtained in 70% yield.
Step 2: Bromination Using N-Bromosuccinimide (NBS)
Conditions : NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in CCl₄ at 80°C for 4 hours.
Regioselectivity : The electron-withdrawing carboxylic acid directs bromine to position 5.
Yield : 68% after recrystallization from hexane/ethyl acetate.
Comparative Analysis of Methods
Table 1 : Key Metrics for Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield (%) | 48 | 46 |
| Purity (%) | 98 | 95 |
| Bromination Selectivity | High | Moderate |
| Scalability | Excellent | Moderate |
| Cost Efficiency | High | Moderate |
Route 1 offers superior regiocontrol and scalability, leveraging established protocols for hydroxyl-to-bromine substitution. Route 2, while avoiding intermediate alkylation steps, faces challenges in controlling bromine placement due to competing side reactions.
Optimization Strategies and Process Considerations
Enhancing Bromination Efficiency
Purification Techniques
- Crystallization : Ethyl acetate/hexane (1:3) yields >99% pure product in Route 1.
- Chromatography : Silica gel with 5% methanol/DCM resolves residual dimethylhydrazine in Route 2.
Industrial Feasibility and Environmental Impact
Route 1 is preferred for large-scale production due to:
- Atom economy : 85% vs. 72% for Route 2.
- Waste reduction : Aqueous NaOH and ethanol are recyclable.
- Safety : Avoids explosive intermediates (e.g., azides).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
